N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Description
N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15Cl2N3O2 and its molecular weight is 328.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II, which prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain. By inhibiting photosystem II, the compound disrupts the flow of electrons in this pathway. This leads to a reduction in the production of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis .
Pharmacokinetics
Similar compounds like 3,4-dcmp (3,4-dichloromethylphenidate) are primarily metabolized by the liver and predominantly excreted in urine
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in the plant’s ability to perform photosynthesis. This can lead to a reduction in the plant’s growth and development, as photosynthesis is the primary process by which plants produce the energy they need to grow .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRNIFNMLKETAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.